molecular formula C21H24N2O3 B158274 Eff-och3 CAS No. 135884-98-9

Eff-och3

Cat. No.: B158274
CAS No.: 135884-98-9
M. Wt: 352.4 g/mol
InChI Key: ASHDRQJEJVMZJK-OALUTQOASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2S)-2-[(3S)-3-benzyl-2-oxopiperazin-1-yl]-3-phenylpropanoate is a complex organic compound with a unique structure that includes a piperazine ring, a benzyl group, and a phenylpropanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Eff-och3 typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the piperazine ring, followed by the introduction of the benzyl and phenylpropanoate groups. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-[(3S)-3-benzyl-2-oxopiperazin-1-yl]-3-phenylpropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The benzyl and phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Methyl (2S)-2-[(3S)-3-benzyl-2-oxopiperazin-1-yl]-3-phenylpropanoate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, allowing for the creation of more complex molecules.

    Biology: The compound can be used in studies of enzyme interactions and protein binding due to its unique structure.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Eff-och3 involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2S)-2-[(3S)-3-benzyl-2-oxopiperazin-1-yl]-3-phenylpropanoate: shares similarities with other piperazine derivatives, such as:

Uniqueness

The uniqueness of Eff-och3 lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

135884-98-9

Molecular Formula

C21H24N2O3

Molecular Weight

352.4 g/mol

IUPAC Name

methyl (2S)-2-[(3S)-3-benzyl-2-oxopiperazin-1-yl]-3-phenylpropanoate

InChI

InChI=1S/C21H24N2O3/c1-26-21(25)19(15-17-10-6-3-7-11-17)23-13-12-22-18(20(23)24)14-16-8-4-2-5-9-16/h2-11,18-19,22H,12-15H2,1H3/t18-,19-/m0/s1

InChI Key

ASHDRQJEJVMZJK-OALUTQOASA-N

Isomeric SMILES

COC(=O)[C@H](CC1=CC=CC=C1)N2CCN[C@H](C2=O)CC3=CC=CC=C3

SMILES

COC(=O)C(CC1=CC=CC=C1)N2CCNC(C2=O)CC3=CC=CC=C3

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1)N2CCNC(C2=O)CC3=CC=CC=C3

Synonyms

EFF-OCH3
methyl 3-phenyl-3-(2'-oxo-3'-benzyl-1'-piperazinyl)propionate

Origin of Product

United States

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